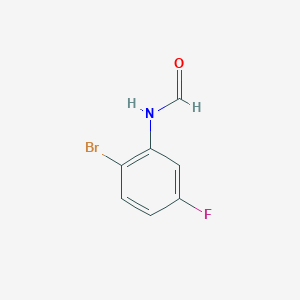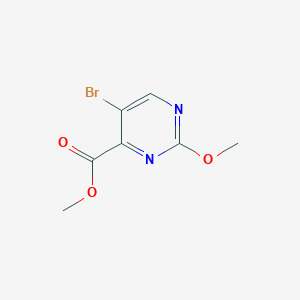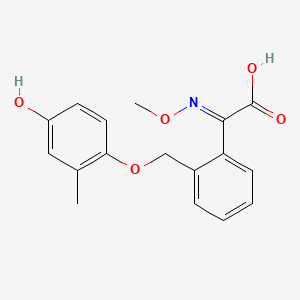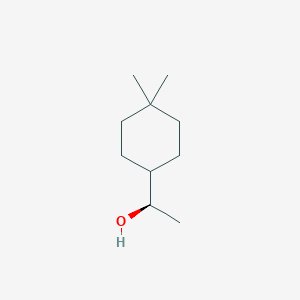![molecular formula C12H13Cl2NS B1430000 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride CAS No. 1432681-86-1](/img/structure/B1430000.png)
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride
Descripción general
Descripción
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H13Cl2NS and its molecular weight is 274.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential biological activities .
Pharmacokinetics
The compound’s molecular weight is 27421 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of potential biological activities .
Action Environment
It’s known that the compound is sensitive to air , which could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound can modulate the activity of certain ion channels and transporters, thereby impacting cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may activate or inhibit signaling cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect mitochondrial function, thereby influencing cellular energy production and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit the activity of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. Additionally, this compound can bind to DNA or RNA, affecting gene transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may produce therapeutic effects, such as modulation of neurotransmitter levels, while high doses can lead to toxic or adverse effects. For example, high doses of this compound may cause neurotoxicity or hepatotoxicity in animal models. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The compound may also influence metabolic flux, altering the levels of key metabolites in cells. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to particular cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s role in regulating cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADLGDLEBDHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)



![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)

![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)


![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
